molecular formula C20H20N2O3S3 B11487518 methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate

methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate

Cat. No.: B11487518
M. Wt: 432.6 g/mol
InChI Key: OCAIADAWHUKGSC-UHFFFAOYSA-N
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Description

Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-3-(benzylsulfanyl)propanoate is a complex organic compound that features a benzothiazole moiety Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-3-(benzylsulfanyl)propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-3-(benzylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-3-(benzylsulfanyl)propanoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atoms in the structure may also play a role in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]-3-(benzylsulfanyl)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzothiazole and benzylsulfanyl groups allows for diverse applications and interactions that are not typically observed in simpler benzothiazole derivatives.

Properties

Molecular Formula

C20H20N2O3S3

Molecular Weight

432.6 g/mol

IUPAC Name

methyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-benzylsulfanylpropanoate

InChI

InChI=1S/C20H20N2O3S3/c1-25-19(24)16(12-26-11-14-7-3-2-4-8-14)21-18(23)13-27-20-22-15-9-5-6-10-17(15)28-20/h2-10,16H,11-13H2,1H3,(H,21,23)

InChI Key

OCAIADAWHUKGSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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